molecular formula C8H6ClFO4S B1374971 Methyl 4-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1063733-16-3

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1374971
CAS No.: 1063733-16-3
M. Wt: 252.65 g/mol
InChI Key: OIDVZJLIQTVDQR-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate typically involves the chlorosulfonation of methyl 2-fluorobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Methyl 2-fluorobenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-2-fluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-2-fluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Methyl 4-(chlorosulfonyl)benzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-(bromosulfonyl)-2-fluorobenzoate: Contains a bromosulfonyl group instead of a chlorosulfonyl group.

    Methyl 4-(methylsulfonyl)-2-fluorobenzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.

Uniqueness: Methyl 4-(chlorosulfonyl)-2-fluorobenzoate is unique due to the presence of both the chlorosulfonyl and fluorine groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilic and fluorine functionalities are required.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(4-7(6)10)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDVZJLIQTVDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063733-16-3
Record name methyl 4-(chlorosulfonyl)-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium nitrite (0.54 g, 8.0 mmol) was added portion wise to a stirred solution of methyl 4-amino-2-fluorobenzoate (1.0 g, 6.0 mmol) in acetic acid (7 ml) and HCl (concentrated, 2.5 ml) while maintaining the temperature below 15° C. This solution was then added drop wise to a stirred solution of saturated sulfur dioxide, copper (II) chloride (0.25 g, 1.0 mmol) and water (0.5 ml) in acetic acid (5 ml) at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice water and stirred for a further 15 minutes. The resulting precipitate was collected by filtration, washed with water and dried overnight in a vacuum oven to give the title compound (1.5 g, 55% yield) as a pale brown solid which was used without further purification.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

To a suspension of methyl 4-amino-2-fluorobenzoate hydrochloride (Preparation 12, 33.2 g, 0.154 mmol, 1 eq) in a 1:1 mixture of concentrated HCl and water (70 ml:70 ml) cooling in an ice bath was added a solution of sodium nitrite (11.71 g, 0.169 mol, 1.1 eq) in warm water (20 ml) dropwise maintaining the temperature below 50° C. The reaction mixture was allowed to stir for 10 minutes then filtered through a pad of Celite and the solid washed with water. The filtrate was added portionwise to a solution of sulphur dioxide (49.4 g, 0.771 mmol, 5 eq) and copper (1) chloride (100 mg) in AcOH (120 ml) at 0° C. and the reaction mixture stirred for 30 minutes. The mixture was extracted with DCM (3×150 ml), washed with saturated sodium hydrogen carbonate, water and brine, dried over magnesium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 10% ethyl acetate:hexane to yield the title compound as a red oil (19.68 g, 0.078 mol, 50%).
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
11.71 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
49.4 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
copper (1) chloride
Quantity
100 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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